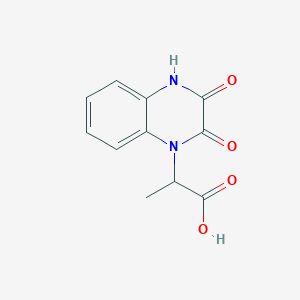
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with a carboxyethylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while substitution reactions could introduce various functional groups onto the quinoxaline ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features.
1-carboxyethylquinoxaline: Another derivative with a carboxyethyl group but differing in the position or oxidation state.
Uniqueness
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern and potential biological activities. Its distinct chemical structure may confer unique properties compared to other quinoxaline derivatives, making it a valuable compound for research and development.
Propiedades
Número CAS |
137689-96-4 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
Clave InChI |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
SMILES canónico |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Sinónimos |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














